molecular formula C14H11NO2 B1353247 NSC49652 CAS No. 2875-25-4

NSC49652

Cat. No.: B1353247
CAS No.: 2875-25-4
M. Wt: 225.24 g/mol
InChI Key: CRWNZUBUBIULHB-UHFFFAOYSA-N
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Description

NSC49652 is a compound that belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. This compound is characterized by the presence of a hydroxyphenyl group and a pyridinyl group connected by a propenone bridge. Chalcones are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC49652 typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

NSC49652 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone bridge can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or quinone derivative.

    Reduction: Formation of a dihydrochalcone.

    Substitution: Formation of alkyl or acyl derivatives.

Scientific Research Applications

NSC49652 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of NSC49652 involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-hydroxyphenyl)-3-(1Н-indol-3-yl)prop-2-en-1-one: Similar structure but with an indole group instead of a pyridine group.

    (E)-1-(2-hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene group instead of a pyridine group.

Uniqueness

NSC49652 is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring can participate in additional interactions such as hydrogen bonding and π-π stacking, enhancing the compound’s stability and reactivity .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWNZUBUBIULHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287199
Record name 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-25-4
Record name 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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